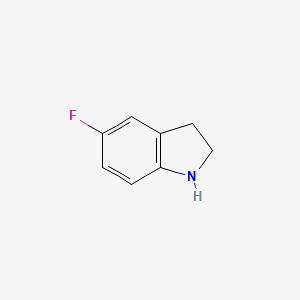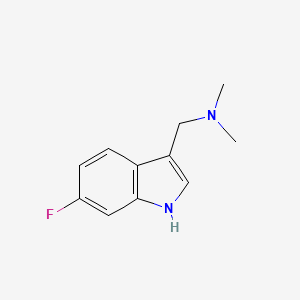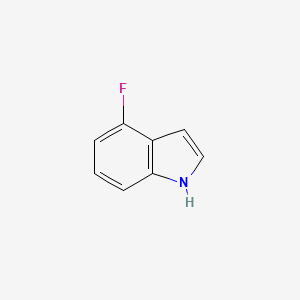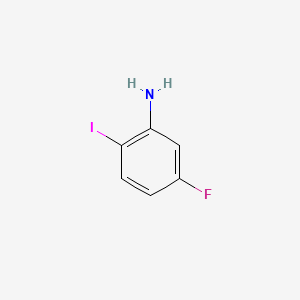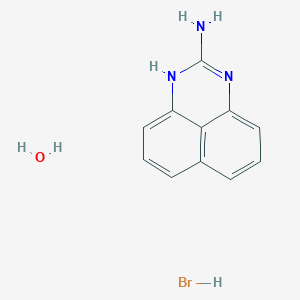
1H-perimidin-2-amine hydrobromide hydrate
Vue d'ensemble
Description
1H-Perimidin-2-amine hydrobromide hydrate is a chemical compound with the molecular formula C₁₁H₁₂BrN₃O. It is known for its crystalline solid form, typically appearing as white crystals. This compound is stable under standard conditions and is soluble in water . It has applications in various fields, including chemistry and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 1H-perimidin-2-amine hydrobromide hydrate is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading substances such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting the DPP-4 enzyme, it prevents the degradation of GLP-1 . This results in increased levels of GLP-1, a hormone that facilitates increased insulin secretion, consequently reducing blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4 and increasing GLP-1 levels, it enhances insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved glucose control .
Analyse Biochimique
Biochemical Properties
1H-Perimidin-2-amine hydrobromide hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and guanine deaminase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes . This binding can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression, as seen in studies where this compound inhibited the expression of oncogenes in cancer cells . Furthermore, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, the compound can modulate the levels of nucleotides and amino acids, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported into cells via nucleoside transporters and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . This distribution is essential for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization. This targeting is essential for its role in modulating cellular metabolism and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1H-perimidin-2-amine hydrobromide hydrate typically involves the reaction of 1H-perimidin-2-amine with hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions generally include:
Reactants: 1H-perimidin-2-amine and hydrobromic acid.
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Crystallization: The product is crystallized from the reaction mixture to obtain the hydrate form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Controlled environment: To ensure consistent quality and yield.
Purification steps: To remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Perimidin-2-amine hydrobromide hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Can be reduced to form reduced derivatives.
Substitution: Undergoes substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction products: Reduced forms of the original compound.
Substitution products: Compounds with different functional groups replacing the amino group.
Applications De Recherche Scientifique
1H-Perimidin-2-amine hydrobromide hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Comparaison Avec Des Composés Similaires
1H-Perimidin-2-amine: The parent compound without the hydrobromide and hydrate components.
2-Aminoperimidine hydrobromide: A similar compound with slight structural variations.
1,8-Diaminonaphthalene: Another related compound with different functional groups.
Uniqueness: 1H-Perimidin-2-amine hydrobromide hydrate is unique due to its specific combination of the perimidin-2-amine core with hydrobromide and hydrate components. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
1H-perimidin-2-amine;hydrate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXFTZVZWUMSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383798 | |
| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313223-13-1 | |
| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


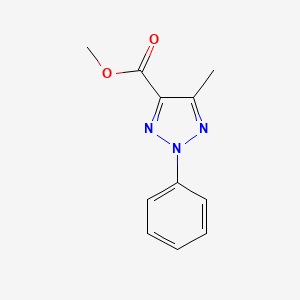
![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)
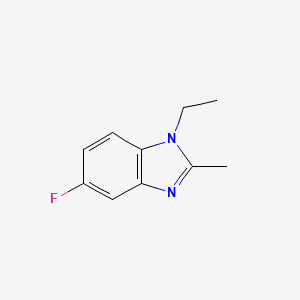
![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)
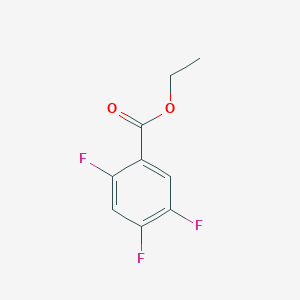
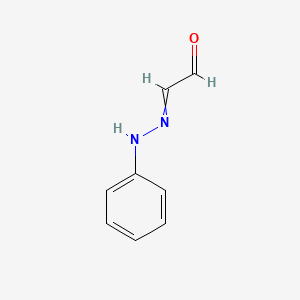
![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
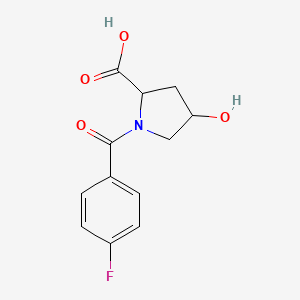
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)
